3-[(2-Thienylmethyl)amino]propanenitrile
Description
Contextualization within Aminonitrile Chemistry
Aminonitriles are a class of organic compounds that contain both an amine and a nitrile functional group. Their prominence in academic and industrial research stems from their versatility as synthetic intermediates. The juxtaposition of the nucleophilic amine and the electrophilic nitrile group allows for a wide array of chemical transformations.
Historically, the Strecker synthesis, first reported in 1850, represents the cornerstone of α-aminonitrile synthesis, providing a pathway to amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide. While 3-[(2-Thienylmethyl)amino]propanenitrile is a β-aminonitrile, the fundamental reactivity principles of the nitrile and amine groups remain relevant. β-Aminonitriles are commonly synthesized through the Michael addition of an amine to an α,β-unsaturated nitrile like acrylonitrile (B1666552).
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The amine group, being basic and nucleophilic, can undergo alkylation, acylation, and participate in the formation of various heterocyclic systems. This dual reactivity makes aminonitriles valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Interactive Data Table: General Properties and Reactivity of Aminonitriles
| Property | Description | Potential Transformation of this compound |
| Nitrile Hydrolysis | Conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions. | Synthesis of 3-[(2-Thienylmethyl)amino]propanoic acid or 3-[(2-Thienylmethyl)amino]propanamide. |
| Nitrile Reduction | Reduction of the nitrile group to a primary amine (-CH₂NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. | Formation of N¹-(2-Thienylmethyl)propane-1,3-diamine. |
| Amine Alkylation/Acylation | Reaction of the secondary amine (-NH-) with alkyl halides or acyl chlorides to introduce new substituents. | Synthesis of a diverse library of N-substituted derivatives. |
| Cyclization Reactions | Intramolecular reactions between the amine and nitrile groups (or derivatives) to form heterocyclic rings. | Potential for the synthesis of novel heterocyclic scaffolds. |
Significance within Thiophene-Containing Organic Compounds
Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a multitude of biologically active compounds and approved drugs. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, mimicking the phenyl group in interactions with biological targets while often improving pharmacokinetic properties. pharmaguideline.com
Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including:
Antimicrobial: Effective against various bacterial and fungal strains.
Anti-inflammatory: Acting on inflammatory pathways. pharmaguideline.com
Anticancer: Showing cytotoxicity against various cancer cell lines. researchgate.net
Antiviral and Antioxidant properties. researchgate.net
Beyond pharmaceuticals, thiophene-based materials have found applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells, owing to their favorable electronic properties. nih.gov The presence of the thiophene moiety in this compound, therefore, suggests a potential for biological activity and utility in materials science.
Interactive Data Table: Applications of Thiophene Derivatives
| Application Area | Examples of Activity/Use |
| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory, antiviral, antipsychotic, antiarrhythmic agents. pharmaguideline.com |
| Materials Science | Organic semiconductors, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), corrosion inhibitors. nih.gov |
| Agrochemicals | Insecticides and herbicides. |
| Dyes and Pigments | Used in the synthesis of various dyes. |
Current Research Landscape and Potential Areas of Exploration for this compound
A thorough review of the current scientific literature reveals a notable scarcity of studies focused specifically on this compound. While the parent classes of aminonitriles and thiophenes are extensively researched, this particular hybrid molecule appears to be an underexplored area of chemical space.
The potential for this compound lies in the synergistic combination of its constituent parts. Future research could be directed towards several key areas:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a fundamental first step. A likely approach would be the cyanoethylation of 2-thenylamine with acrylonitrile. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallography would be crucial to fully elucidate its structural and electronic properties.
Chemical Derivatization: The compound serves as an excellent scaffold for the synthesis of a library of new molecules. Modifications of the secondary amine, transformations of the nitrile group, and electrophilic substitution on the thiophene ring could yield a diverse range of derivatives with potentially interesting properties.
Biological Screening: Given the well-documented biological activities of thiophene derivatives, a comprehensive screening of this compound and its derivatives for various pharmacological activities is a logical progression. Areas of initial focus could include antimicrobial, anticancer, and anti-inflammatory assays.
Materials Science Applications: The electronic properties endowed by the thiophene ring could be exploited in the synthesis of novel polymers or organic materials. The nitrile and amine functionalities offer handles for polymerization or for grafting the molecule onto surfaces.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFMEXOLTWXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 2 Thienylmethyl Amino Propanenitrile
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for transformations into several other important functional groups.
The hydrolysis of the nitrile group is a fundamental transformation that proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. The reaction conditions can be controlled to favor one product over the other.
Under acidic or basic conditions, the nitrile group of 3-[(2-Thienylmethyl)amino]propanenitrile can be hydrolyzed. The reaction is typically carried out by heating the nitrile with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH). uchicago.edumdpi.com Acid-catalyzed hydrolysis first produces a protonated amide, which upon further reaction with water yields the carboxylic acid and an ammonium (B1175870) salt. oup.com Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, eventually forming a carboxylate salt and ammonia (B1221849). uchicago.edu Subsequent acidification of the carboxylate salt is necessary to obtain the free carboxylic acid. mdpi.com
It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions, such as controlled heating with a base or using specific reagents like alkaline hydrogen peroxide. nih.govmit.edu
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Nitrile to Amide | Controlled hydrolysis; e.g., alkaline H₂O₂, mild heating. nih.gov | 3-[(2-Thienylmethyl)amino]propanamide |
| Nitrile to Carboxylic Acid | Acid hydrolysis (e.g., aq. HCl, heat) or alkaline hydrolysis (e.g., aq. NaOH, heat) followed by acidification. uchicago.edu | 3-[(2-Thienylmethyl)amino]propanoic acid |
The nitrile group can be reduced to a primary amine, thereby converting this compound into a diamine. This transformation significantly alters the chemical nature of the molecule, introducing an additional basic site. The most common method for this reduction is the use of strong reducing agents.
Catalytic hydrogenation or treatment with powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective methods for this conversion. The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup. This reaction provides an excellent route to synthesizing N¹-(2-thienylmethyl)propane-1,3-diamine.
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | 1. LiAlH₄ in an ether solvent (e.g., THF, diethyl ether) 2. Aqueous workup (e.g., H₂O) | N¹-(2-Thienylmethyl)propane-1,3-diamine |
| This compound | H₂ gas, Metal Catalyst (e.g., Ni, Pt, Pd) | N¹-(2-Thienylmethyl)propane-1,3-diamine |
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of five- or six-membered heterocyclic rings. These reactions are a powerful tool for constructing complex molecular architectures.
In [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, the nitrile acts as the two-atom component (dipolarophile) reacting with a three-atom 1,3-dipole. wikipedia.org For instance, nitriles can react with nitrile imines or nitrile oxides to regioselectively form 1,2,4-triazoles or isoxazoles, respectively. oup.comnih.govchim.it
The nitrile group can also function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, although it is generally unreactive unless paired with a highly reactive diene or activated by adjacent electron-withdrawing groups. mit.eduacs.org These aza-Diels-Alder reactions can produce six-membered nitrogen-containing heterocycles. acs.org
Reactivity of the Secondary Amine Moiety
The secondary amine in this compound contains a nitrogen atom with a lone pair of electrons, making it both basic and nucleophilic. This allows for reactions at the nitrogen center, such as the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.
The nucleophilic nitrogen of the secondary amine can readily react with electrophiles. N-alkylation involves the reaction with alkyl halides, leading to the formation of a tertiary amine. This reaction proceeds via an Sₙ2 mechanism. However, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, which can sometimes lead to a mixture of products.
N-acylation occurs when the amine reacts with acylating agents like acyl chlorides or acid anhydrides. This reaction is typically robust and leads to the formation of a stable N-substituted amide. The product of this reaction is a tertiary amide, which is significantly less basic and nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.
| Reaction Type | Electrophile | General Product Structure |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl chloride (R-COCl) | Tertiary Amide |
| N-Acylation | Acid anhydride (B1165640) ((RCO)₂O) | Tertiary Amide |
The reaction of amines with aldehydes or ketones is a common method for forming carbon-nitrogen double bonds. Primary amines react to form neutral products called imines or Schiff bases. rsc.org However, secondary amines, such as this compound, react differently.
When a secondary amine reacts with an aldehyde or a ketone, the initial nucleophilic addition is followed by dehydration. masterorganicchemistry.com Unlike with a primary amine, the resulting intermediate does not have a proton on the nitrogen atom that can be eliminated to form a neutral imine. Instead, the intermediate, a carbinolamine, eliminates water to form a positively charged species known as an iminium ion (or iminium salt). wikipedia.org The formation of this iminium ion is a key step in many synthetic transformations. The reaction is typically acid-catalyzed and reversible. rsc.org
Coordination Chemistry Involving the Amine Nitrogen
The secondary amine nitrogen in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. While specific studies on the coordination complexes of this exact ligand are not extensively documented, the behavior of analogous aminonitrile and thienyl-containing ligands provides significant insight into its potential as a ligand in coordination chemistry.
Aminonitriles are known to act as chelating ligands, coordinating to metal centers through both the amino and nitrile nitrogen atoms. This bidentate coordination can lead to the formation of stable five- or six-membered chelate rings, enhancing the stability of the resulting metal complexes. In the case of this compound, the secondary amine nitrogen is expected to be the primary coordination site due to its greater Lewis basicity compared to the nitrile nitrogen.
The coordination of the amine nitrogen to a metal center would result in the formation of a metal-nitrogen bond, leading to the creation of a coordination complex. The nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere would influence the geometry and stability of the resulting complex. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are common candidates for forming complexes with amine-containing ligands.
The general reaction for the formation of a metal complex with this compound can be represented as:
MLn + x C8H10N2S → [M(C8H10N2S)xLn-y] + y L
where M is the metal ion, L represents other ligands, and x and y denote the stoichiometry of the reaction.
| Metal Ion | Typical Coordination Geometry | Potential Ligand Behavior | Hypothetical Complex Formula |
|---|---|---|---|
| Cu(II) | Square Planar or Distorted Octahedral | Monodentate (N-amine) or Bidentate (N-amine, N-nitrile) | [Cu(C8H10N2S)2Cl2] |
| Ni(II) | Octahedral or Square Planar | Monodentate (N-amine) or Bidentate (N-amine, N-nitrile) | Ni(C8H10N2S)2(H2O)22 |
| Co(II) | Tetrahedral or Octahedral | Monodentate (N-amine) or Bidentate (N-amine, N-nitrile) | [Co(C8H10N2S)2Cl2] |
| Zn(II) | Tetrahedral | Monodentate (N-amine) or Bidentate (N-amine, N-nitrile) | [Zn(C8H10N2S)2(OAc)2] |
Reactions Involving the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the alkylamino side chain at the 2-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Thiophene Nucleus
Thiophene undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). The substitution typically occurs at the C5 position (α-position) when the C2 position is already substituted. The electron-donating nature of the 2-thenyl group further activates the thiophene ring towards electrophilic attack.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the thiophene ring, typically at the 5-position. The Vilsmeier reagent, generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the thiophene ring, also predominantly at the 5-position. An acyl chloride or anhydride is used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
| Reaction | Reagents | Major Product | Typical Reaction Conditions |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF | 3-[(5-Formyl-2-thienylmethyl)amino]propanenitrile | 0 °C to room temperature |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 3-[(5-Acetyl-2-thienylmethyl)amino]propanenitrile | In an inert solvent like dichloromethane |
Functionalization at Side Chains Attached to Thiophene
The side chain of this compound offers multiple sites for functionalization, including the secondary amine, the nitrile group, and the methylene (B1212753) bridge connecting the thiophene ring to the amino group.
Reactions of the Secondary Amine: The secondary amine can undergo a variety of reactions, such as N-alkylation, N-acylation, and sulfonylation, to introduce new functional groups.
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Intramolecular Cyclization: The presence of both an amine and a nitrile group in the same molecule opens up the possibility of intramolecular cyclization reactions to form heterocyclic compounds, such as substituted pyrimidines or piperidines, depending on the reaction conditions and reagents used. For instance, treatment with a strong base could potentially lead to the formation of a cyclic imine.
| Reaction Type | Functional Group Targeted | Reagents | Product Type |
|---|---|---|---|
| N-Alkylation | Secondary Amine | Alkyl halide (e.g., CH3I) | Tertiary Amine |
| N-Acylation | Secondary Amine | Acyl chloride (e.g., CH3COCl) | Amide |
| Nitrile Hydrolysis | Nitrile | H3O+ or OH-, heat | Carboxylic Acid or Amide |
| Nitrile Reduction | Nitrile | LiAlH4, then H2O | Primary Amine |
| Intramolecular Cyclization | Amine and Nitrile | Strong base (e.g., NaH) | Cyclic Imine/Amidine |
Structural Characterization and Conformational Analysis of 3 2 Thienylmethyl Amino Propanenitrile
Spectroscopic Methodologies
Spectroscopic techniques are fundamental to the characterization of 3-[(2-Thienylmethyl)amino]propanenitrile, offering a comprehensive understanding of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The protons on the thiophene (B33073) ring will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern of the thiophene ring. The methylene (B1212753) protons of the thienylmethyl group (Th-CH₂-N) are anticipated to resonate as a singlet or a multiplet depending on coupling with the amine proton. The protons of the propanenitrile moiety (-NH-CH₂-CH₂-CN) will exhibit characteristic aliphatic signals. The methylene group adjacent to the amine will likely appear at a downfield position compared to the methylene group adjacent to the nitrile due to the deshielding effect of the nitrogen atom. The amine proton itself would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (approximately δ 120-140 ppm). The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The methylene carbons of the thienylmethyl and propanenitrile groups will appear in the aliphatic region of the spectrum.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the propanenitrile chain. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | 6.9 - 7.1 | 125 - 127 |
| Thiophene H-4 | 7.0 - 7.2 | 126 - 128 |
| Thiophene H-5 | 7.2 - 7.4 | 123 - 125 |
| Th-CH₂-N | 3.8 - 4.2 | 45 - 55 |
| N-H | Variable (broad) | - |
| N-CH₂-CH₂ | 2.8 - 3.2 | 40 - 50 |
| CH₂-CN | 2.5 - 2.9 | 15 - 25 |
| C≡N | - | 117 - 122 |
| Thiophene C-2 | - | 140 - 145 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also typically strong and sharp in the Raman spectrum. The symmetric stretching vibrations of the thiophene ring are often more intense in the Raman spectrum than in the IR spectrum, providing a useful diagnostic tool.
Interactive Data Table: Key Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 | 3300 - 3500 |
| C-H (Thiophene) | Stretch | > 3000 | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 | < 3000 |
| C≡N | Stretch | 2240 - 2260 | 2240 - 2260 |
| C=C (Thiophene) | Stretch | 1500 - 1600 | 1500 - 1600 |
| C-N | Stretch | 1000 - 1250 | 1000 - 1250 |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues about its structure. Based on studies of similar aminopropanenitrile derivatives, several characteristic fragmentation pathways can be predicted. nist.govunito.it
Upon electron ionization (EI), the molecular ion peak (M⁺) would be observed. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable thienylmethyl fragment or a resonance-stabilized iminium ion. Another expected fragmentation is the loss of the cyano group (-CN) or a neutral molecule of hydrogen cyanide (HCN). The fragmentation of the propanenitrile chain could also occur, leading to the loss of ethylene (B1197577) (C₂H₄). High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula.
X-ray Crystallography of Related Thiophene-Containing Propanenitriles and Derivatives
While a crystal structure for this compound is not publicly available, X-ray crystallography studies on related thiophene-containing compounds and propanenitrile derivatives can provide valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net
Studies on thiophene derivatives often reveal planar or near-planar conformations of the thiophene ring. The crystal packing is typically governed by a combination of van der Waals forces and, where applicable, hydrogen bonding. In the case of this compound, the presence of the secondary amine group allows for the formation of intermolecular N-H···N or N-H···S hydrogen bonds, which would significantly influence the crystal lattice. The flexible propanenitrile chain can adopt various conformations, and the preferred geometry in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The nitrile group can also participate in weak hydrogen bonding or dipole-dipole interactions.
Chiral Resolution and Enantioselective Studies (if applicable for similar structures)
The structure of this compound does not possess a stereocenter, and therefore the molecule is achiral. Consequently, chiral resolution and enantioselective studies are not applicable. However, it is worth noting that the introduction of a substituent on the propanenitrile chain or the thienylmethyl group could create a chiral center, leading to a racemic mixture of enantiomers. In such cases, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, would be necessary to separate the enantiomers. wikipedia.orglibretexts.orgmdpi.com
Theoretical and Computational Chemistry Studies on 3 2 Thienylmethyl Amino Propanenitrile
Molecular Modeling and Docking Studies
Until such time as specific computational research on 3-[(2-Thienylmethyl)amino]propanenitrile is conducted and published, a detailed and accurate article on these aspects of the compound cannot be produced.
Spectroscopic Property Prediction and Validation
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focused on the prediction and validation of spectroscopic properties for the compound "this compound" were found.
Consequently, it is not possible to provide detailed research findings, including data tables comparing predicted and experimental spectroscopic data (such as NMR, IR, and UV-Vis spectra), as requested. The field of computational chemistry relies on existing research to perform such analyses and validations. Without any published studies on this specific molecule, no data is available to be presented.
Future research initiatives may undertake theoretical investigations into the spectroscopic characteristics of this compound, which would then enable a detailed comparison and validation with experimental results. Such studies would likely employ methods like Density Functional Theory (DFT) for geometry optimization and prediction of vibrational frequencies (IR spectra), and Time-Dependent DFT (TD-DFT) for simulating electronic transitions (UV-Vis spectra). Nuclear Magnetic Resonance (NMR) chemical shifts would typically be predicted using methods such as the Gauge-Including Atomic Orbital (GIAO) approach.
Until such research is conducted and published, the specific theoretical and computational spectroscopic analysis for this compound remains an area for future exploration.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Building Block
The reactivity of the nitrile and amine functional groups, along with the electronic properties of the thienyl moiety, establishes 3-[(2-Thienylmethyl)amino]propanenitrile as a significant intermediate in organic synthesis.
Precursor for Diverse Amine Derivatives
The propanenitrile backbone of this compound allows for the generation of a range of amine derivatives through established chemical transformations. The nitrile group can be reduced to a primary amine, yielding a diamine, while the secondary amine can undergo various substitution reactions. These transformations make it a useful starting material for creating a library of related compounds for further research and application.
| Reaction Type | Resulting Functional Group | Potential Derivative |
|---|---|---|
| Nitrile Reduction | Primary Amine | N1-(2-Thienylmethyl)propane-1,3-diamine |
| N-Alkylation/N-Arylation | Tertiary Amine | N-Alkyl/Aryl-N-(2-thienylmethyl)-3-aminopropanenitrile |
| N-Acylation | Amide | N-(3-cyanoethyl)-N-(2-thienylmethyl)acetamide |
Intermediate for the Synthesis of Heterocyclic Systems
Aminonitriles are well-established precursors for a variety of heterocyclic compounds, playing a crucial role in the construction of rings containing nitrogen and other heteroatoms. mdpi.comnih.gov The structure of this compound is particularly suited for the synthesis of several important classes of heterocycles.
Imidazoles : The reaction of aminonitriles with aminothiols can lead to the formation of imidazole (B134444) derivatives. nih.govresearchgate.net Theoretical calculations have suggested that imidazoles can be formed from transiently created amidinonitriles, which can be derived from aminonitriles. nih.gov The presence of the amine and nitrile functionalities in this compound provides the necessary components for cyclization reactions to form substituted imidazoles.
Oxazoles and Isothiazoles : The synthesis of oxazole (B20620) and isothiazole (B42339) rings can often be achieved from precursors containing amine and nitrile functionalities. While specific pathways starting from this exact β-aminonitrile are not detailed in the provided literature, the general principles of heterocyclic synthesis suggest its potential as a starting material. For instance, reactions involving the nitrile group and a suitable oxygen or sulfur source, often in the presence of a catalyst, could lead to the formation of these five-membered rings.
Diazaphospholidines : The synthesis of phosphorus-containing heterocycles like diazaphospholidines typically requires precursors with two nitrogen atoms that can react with a phosphorus-containing reagent. The conversion of the nitrile group in this compound to a primary amine would create a diamine, which could then potentially be used in the synthesis of a diazaphospholidine ring.
| Heterocyclic System | General Precursor Requirement | Plausible Role of this compound |
|---|---|---|
| Imidazoles | Amine and Nitrile Functionalities | Direct precursor for cyclization reactions. nih.gov |
| Oxazoles | Amine/Nitrile and Oxygen source | Potential starting material for ring formation. |
| Isothiazoles | Amine/Nitrile and Sulfur source | Potential starting material for ring formation. |
| Diazaphospholidines | Diamine precursor | Can be converted to a diamine for subsequent cyclization. |
Scaffold for α-Amino Acid Analogs
While α-aminonitriles are direct precursors to α-amino acids through the Strecker synthesis, this compound is a β-aminonitrile. mdpi.com Hydrolysis of its nitrile group would lead to the formation of a β-amino acid analog. β-amino acids are important structural motifs in medicinal chemistry, often incorporated into peptides to increase their stability against enzymatic degradation. nih.gov The thienyl group would provide a non-proteinogenic side chain, offering possibilities for creating novel peptide-based therapeutics. nih.gov
Contributions to Medicinal Chemistry Scaffold Development
The thienyl group is a recognized privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov Scaffolds containing the thiophene (B33073) ring, such as thieno[2,3-d]pyrimidine, have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The this compound structure combines this important heterocyclic moiety with a flexible aminonitrile chain that is amenable to chemical modification. This allows for the creation of a diverse library of compounds for drug discovery programs. The ability to easily generate derivatives makes it a valuable scaffold for exploring structure-activity relationships. nih.gov
Utilization in the Synthesis of Functional Organic Materials
The thiophene ring is a fundamental building block in the field of materials science, particularly for the synthesis of conductive polymers and optoelectronic materials. Polythiophenes and their derivatives are known for their excellent electronic properties and environmental stability.
While direct applications of this compound in this area are not extensively documented, its structure suggests potential. The thiophene unit could be incorporated into a polymer backbone through polymerization of the thiophene ring. The aminonitrile side chain could serve to modify the polymer's properties, such as solubility, or to provide a site for further functionalization, such as cross-linking or the attachment of other functional groups. The nitrile group itself can also participate in polymerization reactions or be converted to other functional groups that can influence the material's electronic or optical properties.
Role in Supramolecular Chemistry and Self-Assembly Research
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Amino acids and their derivatives are well-known to form self-assembling systems, driven by hydrogen bonding and, in the case of aromatic amino acids, π-π stacking.
This compound possesses the key features required for self-assembly. The secondary amine can act as both a hydrogen bond donor and acceptor, while the thiophene ring provides a platform for π-π stacking interactions. The flexible propanenitrile chain allows the molecule to adopt conformations that facilitate these interactions, potentially leading to the formation of supramolecular structures such as nanofibers, gels, or liquid crystals. The study of such self-assembling systems is a burgeoning area of research with potential applications in biomaterials, nanotechnology, and sensing.
Future Research Directions and Unaddressed Challenges
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 3-[(2-Thienylmethyl)amino]propanenitrile will likely be guided by the principles of green chemistry, moving away from hazardous reagents and energy-intensive conditions. A primary focus will be the development of catalytic, solvent-free, or aqueous-based synthetic routes.
One promising avenue is the adaptation of one-pot, three-component Strecker reactions, which are known for their efficiency in producing α-aminonitriles. nih.govresearchgate.net Research could explore the use of environmentally benign catalysts, such as indium powder in water or clay-supported ferric chloride (EPZG), to facilitate the condensation of 2-thiophenecarboxaldehyde, a suitable amine precursor, and a cyanide source. nih.gov These methods offer high yields and simplify purification processes.
Furthermore, investigations into alternative, non-toxic cyanide sources are critical. rsc.org Methodologies that generate hydrogen cyanide (HCN) in situ from safer precursors like α-amino acids or hexacyanoferrate could drastically improve the safety profile of the synthesis. rsc.org The spatial separation of cyanide release and its consumption in the reaction is a key strategy for enhancing process safety and flexibility. rsc.org The table below outlines potential green catalysts and their advantages for aminonitrile synthesis.
| Catalyst System | Solvent | Key Advantages | Potential Applicability |
| Indium Powder | Water | Environmentally benign, high yield, rapid reaction. nih.govlongdom.org | Direct three-component synthesis. |
| EPZG (FeCl3 on clay) | Solvent-free | Recyclable catalyst, high efficiency, room temperature. | Scalable and cost-effective production. |
| Mn(OAc)2 | Acidic Media | Enables use of non-toxic HCN sources like protein biomass. rsc.org | Enhances safety and sustainability. |
Exploration of Undiscovered Reactivity Patterns
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic nitrile group adjacent to a reactive thiophene (B33073) ring, suggests a rich and largely unexplored reactivity landscape.
Future research should focus on leveraging this dual reactivity. For instance, the aminonitrile moiety can serve as a versatile building block for nitrogen-containing heterocycles. researchgate.net Studies have shown that α-aminonitriles can react with aminothiols like cysteine to form dipeptides and heterocyclic systems, a process that could be explored with this compound. nih.govresearchgate.net Theoretical calculations predict that protonated α-aminonitriles exhibit enhanced reactivity compared to other nitriles, a characteristic that could be exploited in designing novel transformations. researchgate.netmdpi.com
Additionally, the thiophene ring itself is a hub of potential reactivity. Its susceptibility to electrophilic aromatic substitution is well-known, but modern methodologies like C-H activation could offer more direct and atom-economical pathways to functionalized derivatives without the need for pre-functionalized starting materials. Investigating metal-catalyzed cross-coupling reactions at various positions on the thiophene ring would further expand the molecular diversity achievable from this core structure.
Advanced In Silico Methodologies for Structure-Property Relationships
Computational chemistry offers a powerful toolkit for predicting the properties and potential activities of this compound before undertaking extensive laboratory work. Advanced in silico methods can accelerate the discovery of its potential applications.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to correlate the compound's structural features with potential biological activities. researchgate.net Such models are invaluable for designing derivatives with enhanced potency and selectivity against specific biological targets. researchgate.net
Molecular docking simulations can provide insights into how the molecule might interact with biological receptors, such as enzymes or proteins. nih.govresearchgate.net For example, studies on other thienyl derivatives have used docking to understand binding modes with cholinesterases, which are relevant in Alzheimer's disease research, or with kinase active sites in cancer research. researchgate.netnih.gov These computational approaches can identify key interactions, like hydrogen bonds, and guide the rational design of new, more potent analogues. nih.gov
Expansion of Applications into Novel Chemical Domains
While the thiophene nucleus is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs for a range of conditions, the potential applications of this compound are not limited to this field. nih.govresearchgate.netnih.gov Future research should aim to expand its utility into novel domains such as materials science.
Thiophene derivatives are known for their applications as organic semiconductors, corrosion inhibitors, and components of organic light-emitting diodes (OLEDs). nih.govijpsjournal.comeprajournals.com The specific combination of the electron-rich thiophene ring and the polar aminonitrile side chain in this compound could give rise to unique electronic or self-assembly properties. Investigations could focus on synthesizing polymers or coordination complexes incorporating this molecule to evaluate their performance in these material science applications.
In medicinal chemistry, beyond traditional drug targets, the structure could be explored as a fragment for covalent inhibitors, where the nitrile group could potentially interact with nucleophilic residues in a target protein. The compound also serves as a valuable intermediate for creating more complex heterocyclic systems with novel pharmacological profiles. researchgate.net The diverse biological activities reported for thiophene derivatives—ranging from antimicrobial and anti-inflammatory to anticancer effects—provide a strong rationale for screening this compound and its derivatives against a wide array of biological targets. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2-Thienylmethyl)amino]propanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution, leveraging the reactivity of amines with nitrile-containing precursors. For example, reacting 2-thienylmethylamine with acrylonitrile in a solvent like acetic acid under reflux conditions (50–80°C) for 10–15 hours achieves moderate yields (~50–76%) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios to minimize side reactions (e.g., polymerization of acrylonitrile). Purification via column chromatography or recrystallization improves purity.
Q. How can the molecular structure of this compound be characterized?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR confirm the presence of the thienylmethyl group (δ 2.8–3.2 ppm for methylene protons adjacent to the amino group) and nitrile functionality (δ 120–125 ppm in C) .
- FTIR : A sharp peak at ~2240 cm confirms the -C≡N stretch .
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly the planarity of the thiophene ring and spatial arrangement of the amino-nitrile chain .
Q. What are the key physicochemical properties relevant to experimental handling?
- Data :
| Property | Value | Source |
|---|---|---|
| Boiling Point | ~341°C (extrapolated) | |
| LogP | ~2.39 (hydrophobic) | |
| Refractive Index | 1.571 |
- Handling : Store in a cool, dry environment (<4°C) to prevent degradation. Use inert atmospheres (N) during reactions to avoid oxidation of the amino group .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?
- Methodology : Computational studies (DFT or molecular dynamics) reveal electron density distribution. The nitrile group’s electron-withdrawing nature polarizes the adjacent amino group, enhancing its nucleophilicity. For example, the amino group can participate in Michael additions or act as a ligand in metal-catalyzed reactions . Solvent effects (polar vs. nonpolar) further modulate reactivity, as shown in simulations of similar nitrile derivatives .
Q. What contradictions exist in reported bioactivity data for analogous nitrile compounds, and how can they be resolved?
- Analysis : Some studies report anti-inflammatory activity for nitriles with thiophene moieties, while others note limited efficacy due to metabolic instability . To resolve discrepancies:
- Perform metabolic stability assays (e.g., liver microsome tests) to assess degradation pathways.
- Use structure-activity relationship (SAR) studies to identify critical substituents (e.g., the thienyl group’s sulfur atom vs. benzene’s π-system) .
- Example : Replace the thienyl group with phenyl or pyridyl analogs and compare bioactivity .
Q. How can computational modeling predict the compound’s behavior in aqueous solutions?
- Methodology : Apply classical force fields (e.g., TIP3P or TIP4P) in molecular dynamics simulations to study solvation dynamics. Key parameters include:
- Hydrogen-bonding interactions : Between the nitrile group and water molecules.
- Diffusion coefficients : Compare simulated values with experimental data (if available) to validate models .
- Outcome : Predict solubility, aggregation tendencies, and stability under varying pH conditions.
Q. What are the challenges in enantioselective synthesis of chiral analogs of this compound?
- Methodology : The prochiral amino group can be functionalized using chiral catalysts (e.g., lipases or transition-metal complexes). For example:
- Enzymatic resolution : Lipase-catalyzed transesterification of hydroxylated derivatives in liquid CO or under ultrasound irradiation improves enantiomeric excess (ee) .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium to induce stereoselectivity during C–N bond formation .
Methodological Considerations
- Data Validation : Cross-reference experimental results (e.g., NMR shifts) with computational predictions to identify systematic errors .
- Contradictory Evidence : Address discrepancies in bioactivity by standardizing assay protocols (e.g., cell lines, dosage) and controlling for impurities .
- Safety : Follow GHS guidelines for handling nitriles (e.g., avoid inhalation; use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
